N-(thiomorpholine-4-carbothioyl)furan-2-carboxamide
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Overview
Description
N-(thiomorpholine-4-carbothioyl)furan-2-carboxamide is a heterocyclic compound that combines a furan ring with a thiomorpholine moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The furan ring is known for its biological activity, while the thiomorpholine group can enhance the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiomorpholine-4-carbothioyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with thiomorpholine-4-carbothioyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(thiomorpholine-4-carbothioyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiomorpholine moiety can be reduced to form thiomorpholine-4-carboxamide.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring or the thiomorpholine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Thiomorpholine-4-carboxamide.
Substitution: Various substituted furan or thiomorpholine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(thiomorpholine-4-carbothioyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antimicrobial agents.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(thiomorpholine-4-carbothioyl)furan-2-carboxamide is not fully understood. it is believed to interact with microbial cell membranes, disrupting their integrity and leading to cell death. The furan ring may also interact with specific enzymes or proteins, inhibiting their function and contributing to the compound’s antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
N-(morpholin-4-ylcarbothioyl)-2-furamide: Similar structure but with a morpholine ring instead of thiomorpholine.
N-(2,6-dimethylmorpholine-4-carbothioyl)furan-2-carboxamide: Contains a dimethyl-substituted morpholine ring
Uniqueness
N-(thiomorpholine-4-carbothioyl)furan-2-carboxamide is unique due to the presence of the thiomorpholine group, which can enhance its stability and reactivity compared to similar compounds with morpholine or dimethylmorpholine groups.
Properties
IUPAC Name |
N-(thiomorpholine-4-carbothioyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S2/c13-9(8-2-1-5-14-8)11-10(15)12-3-6-16-7-4-12/h1-2,5H,3-4,6-7H2,(H,11,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLFVZJRURZALM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=S)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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